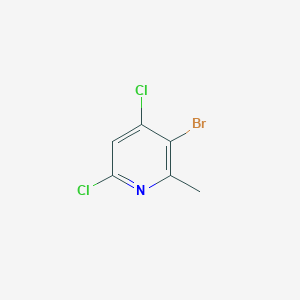![molecular formula C7H5BrClN3O2S B13674572 7-Bromo-2-chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13674572.png)
7-Bromo-2-chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of bromine, chlorine, and a methylsulfonyl group attached to a pyrrolo[3,2-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors
Bromination and Chlorination: The initial step involves the bromination of a pyrrolo[3,2-d]pyrimidine derivative using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. This is followed by chlorination using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methylsulfonyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), bases (triethylamine, sodium hydride), solvents (dimethylformamide, dichloromethane).
Oxidation and Reduction: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4), boronic acids, bases (potassium carbonate), solvents (toluene, ethanol).
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives with potential biological activities.
Applications De Recherche Scientifique
7-Bromo-2-chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly for targeting kinases and other enzymes involved in cancer and inflammatory diseases.
Biological Studies: The compound is employed in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe in chemical biology to investigate the interactions of small molecules with biological macromolecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-2-chlorothieno[3,2-d]pyrimidine: Similar in structure but contains a thieno ring instead of a pyrrolo ring.
6-Bromo-7-chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine: Contains a pyrido ring and a methylsulfanyl group instead of a methylsulfonyl group.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazolo ring and is known for its kinase inhibitory activity.
Uniqueness
7-Bromo-2-chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms along with a methylsulfonyl group, which imparts distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and other scientific research applications.
Propriétés
Formule moléculaire |
C7H5BrClN3O2S |
|---|---|
Poids moléculaire |
310.56 g/mol |
Nom IUPAC |
7-bromo-2-chloro-5-methylsulfonylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H5BrClN3O2S/c1-15(13,14)12-3-4(8)6-5(12)2-10-7(9)11-6/h2-3H,1H3 |
Clé InChI |
FRWNYIBIHARCMA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1C=C(C2=NC(=NC=C21)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B13674489.png)

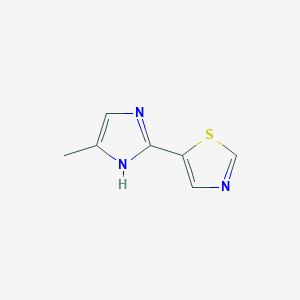
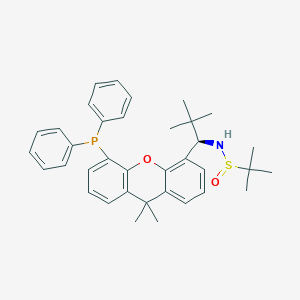

![1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione](/img/structure/B13674503.png)
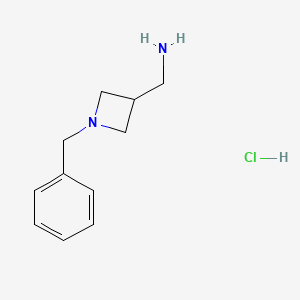

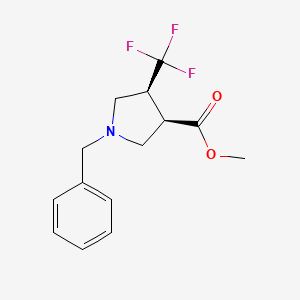

![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13674548.png)
![6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13674557.png)

